molecular formula C34H35N5O4 B10847375 c[L-Phe-D-pro-L-Phe-D-trp]

c[L-Phe-D-pro-L-Phe-D-trp]

Cat. No.: B10847375
M. Wt: 577.7 g/mol
InChI Key: GIZJWWQFOGQPRY-RRGQHJHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

c[L-Phe-D-pro-L-Phe-D-trp] is a synthetically produced macrocyclic tetrapeptide and a stereoisomer of the natural product CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) . This compound is of significant interest in neuroscience and pharmacology research due to its multifunctional affinity for opioid receptors . In vitro radioligand binding assays show that it binds to the kappa opioid receptor (KOR) with a Ki in the nanomolar range (e.g., 21.8 ± 4.8 nM) and also exhibits sub-micromolar affinity for the mu opioid receptor (MOR) . Following intracerebroventricular administration in mouse models, it produces potent, dose-dependent antinociception in the 55°C warm-water tail-withdrawal assay . A key characteristic of its research profile is that while it binds to KOR, it does not demonstrate significant agonist efficacy at this receptor in [³⁵S]GTPγS functional assays, instead acting primarily as a KOR antagonist in vivo . This unique activity profile—combining antinociception with KOR antagonism—makes it a valuable lead compound for investigating pathways to mitigate side effects like tolerance and dependence often associated with classical opioid agonists . Furthermore, its macrocyclic structure contributes to conformational rigidity, which can enhance target selectivity and stability compared to linear peptides . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H35N5O4

Molecular Weight

577.7 g/mol

IUPAC Name

(3S,6R,9S,12R)-3,9-dibenzyl-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C34H35N5O4/c40-31-27(18-22-10-3-1-4-11-22)37-33(42)30-16-9-17-39(30)34(43)29(19-23-12-5-2-6-13-23)38-32(41)28(36-31)20-24-21-35-26-15-8-7-14-25(24)26/h1-8,10-15,21,27-30,35H,9,16-20H2,(H,36,40)(H,37,42)(H,38,41)/t27-,28+,29-,30+/m0/s1

InChI Key

GIZJWWQFOGQPRY-RRGQHJHPSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6

Origin of Product

United States

Synthetic Methodologies for C L Phe D Pro L Phe D Trp and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Approaches for Linear Precursors

Solid-phase peptide synthesis (SPPS) is the method of choice for preparing the linear precursors of c[L-Phe-D-Pro-L-Phe-D-Trp]. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The most commonly employed strategy for the synthesis of the linear precursor is Fmoc-based chemistry. nih.gov The fluorenylmethoxycarbonyl (Fmoc) group is used to protect the α-amino group of the amino acids. This protecting group is stable under the coupling conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). universiteitleiden.nlpeptide.com

The general cycle for Fmoc-SPPS involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide with a piperidine solution. universiteitleiden.nl

Washing: Thorough washing of the resin to remove excess piperidine and the Fmoc-adduct.

Coupling: Addition of the next Fmoc-protected amino acid, which is activated by a coupling reagent to facilitate the formation of the peptide bond.

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired linear peptide sequence is assembled. For the synthesis of the linear precursor of c[L-Phe-D-Pro-L-Phe-D-Trp], the sequence would be assembled in the order of D-Trp, L-Phe, D-Pro, and finally L-Phe.

Side-chain protecting groups are also crucial to prevent unwanted side reactions. For tryptophan, a tert-butyloxycarbonyl (Boc) group is commonly used to protect the indole (B1671886) nitrogen. researchgate.net

The choice of resin is critical for a successful solid-phase synthesis. The 2-chlorotrityl chloride (2-CTC) resin is frequently used for the synthesis of peptide acids. nih.govnih.govbeilstein-journals.org This resin offers several advantages:

Mild Cleavage Conditions: The peptide can be cleaved from the 2-CTC resin under very mild acidic conditions, such as with a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov This is particularly important for preserving acid-sensitive protecting groups on the side chains of the amino acids.

Suppression of Racemization: The steric hindrance provided by the trityl group helps to minimize racemization of the C-terminal amino acid during its attachment to the resin. researchgate.netmdpi.com

Prevention of Diketopiperazine Formation: For sequences containing proline, like in c[L-Phe-D-Pro-L-Phe-D-Trp], there is a risk of the dipeptide cleaving from the resin to form a cyclic diketopiperazine. The bulky nature of the 2-CTC resin helps to prevent this side reaction. nih.govmdpi.com

The first amino acid is attached to the 2-CTC resin via its carboxylic acid group, forming an ester linkage. The loading of the first amino acid onto the resin is a key parameter to optimize for efficient synthesis.

Resin TypeKey AdvantagesTypical Cleavage Conditions
2-Chlorotrityl Chloride (2-CTC) Resin Mild cleavage, suppresses racemization, prevents diketopiperazine formation. nih.govnih.govresearchgate.netmdpi.com1% TFA in DCM. nih.gov
Wang Resin Commonly used for Fmoc-SPPS, but requires stronger acid for cleavage.Higher concentrations of TFA.

The sequential coupling of the amino acids is carried out using activating reagents that promote the formation of an amide bond. A combination of a coupling agent and an additive is often used to improve efficiency and reduce side reactions.

Protecting Group Strategy: A key aspect of SPPS is the use of an orthogonal protecting group strategy. In Fmoc-based synthesis, the temporary N-terminal Fmoc group is base-labile, while the side-chain protecting groups and the resin linkage are acid-labile. This allows for the selective removal of the Fmoc group at each step without affecting the other protecting groups or the attachment to the resin.

For the synthesis of the linear precursor of c[L-Phe-D-Pro-L-Phe-D-Trp], the following protecting groups are typically used:

L-Phenylalanine (L-Phe): No side-chain protection is needed.

D-Proline (D-Pro): No side-chain protection is needed.

L-Phenylalanine (L-Phe): No side-chain protection is needed.

D-Tryptophan (D-Trp): The indole side chain is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the acid-mediated cleavage from the resin. researchgate.net

Macrocyclization Strategies and Optimization

Once the linear peptide has been synthesized and cleaved from the solid support, the final step is the intramolecular cyclization to form the desired cyclic peptide.

The cyclization is typically performed in solution under high-dilution conditions. thieme-connect.de This favors the intramolecular reaction over intermolecular reactions, which would lead to the formation of dimers and higher-order oligomers. The linear peptide is slowly added to a solution containing the coupling reagents. The presence of a turn-inducing residue like D-Proline in the sequence helps to pre-organize the linear precursor into a conformation that is favorable for cyclization. nih.gov

The choice of coupling reagent and solvent is critical for achieving a high yield in the cyclization step.

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent commonly used for peptide synthesis and macrocyclization. researchgate.netchemicalbook.com It is often used in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). researchgate.netnih.gov HATU activates the C-terminal carboxylic acid of the linear peptide, making it susceptible to nucleophilic attack by the N-terminal amine.

Solvents: N,N-Dimethylformamide (DMF) is a common solvent for cyclization reactions due to its ability to dissolve both the linear peptide and the coupling reagents. researchgate.netnih.gov Dichloromethane (DCM) may also be used, sometimes in a mixture with DMF. nih.gov

The optimization of the cyclization reaction involves adjusting parameters such as the concentration of the peptide, the equivalents of the coupling reagents, the reaction time, and the temperature. nih.gov

Reagent/SolventRole in Synthesis
HATU Highly efficient coupling reagent for amide bond formation and macrocyclization. researchgate.netchemicalbook.com
DIEA Non-nucleophilic base used to activate HATU and neutralize acidic byproducts. researchgate.netnih.gov
DMF A polar aprotic solvent that effectively dissolves peptides and reagents. researchgate.netnih.gov

Following the cyclization reaction, the crude cyclic peptide is purified, typically by flash silica (B1680970) gel chromatography or preparative high-performance liquid chromatography (HPLC), to obtain the final product c[L-Phe-D-Pro-L-Phe-D-Trp]. nih.gov

Kinetic and Thermodynamic Control for Efficient Cyclization

The cyclization of linear peptides is a challenging step governed by both kinetic and thermodynamic factors. mdpi.com Thermodynamically, the formation of a macrocycle is often disfavored due to a loss of entropy as the flexible linear peptide adopts a more rigid cyclic conformation. mdpi.comnih.gov To overcome this, cyclization reactions are typically performed under kinetic control. mdpi.com

Kinetic control is achieved by using conditions that favor the intramolecular cyclization over competing intermolecular reactions. researchgate.net Key strategies include:

High Dilution: Performing the reaction at low concentrations (typically 1-5 mM) favors the intramolecular reaction, as the probability of two linear peptide chains encountering each other is reduced. mdpi.com

Controlled Addition: The slow, dropwise addition of the linear peptide to the reaction mixture maintains a low instantaneous concentration, further promoting intramolecular cyclization. uniupo.it

Turn-Inducing Elements: The presence of specific amino acids, such as D-Proline in the c[L-Phe-D-Pro-L-Phe-D-Trp] sequence, can pre-organize the linear precursor into a conformation that is conducive to cyclization. nih.govemorychem.science This pre-organization reduces the entropic penalty of cyclization.

Thermodynamic control , in contrast, allows the reaction to reach equilibrium, where the most stable product is formed. researchgate.netacs.org In peptide cyclization, this could potentially lead to a mixture of products, including dimers and other oligomers, which are often more thermodynamically stable than the desired monomeric cyclic peptide. nih.gov Therefore, kinetic conditions are paramount for the efficient synthesis of cyclic tetrapeptides like c[L-Phe-D-Pro-L-Phe-D-Trp].

Strategies to Minimize Dimerization and Oligomerization during Cyclization

Dimerization and oligomerization are significant side reactions that compete with the desired intramolecular cyclization, particularly when synthesizing smaller rings like tetrapeptides. nih.gov Several strategies are employed to minimize these unwanted intermolecular reactions:

Pseudo-Dilution Effect: One effective method is to anchor the peptide to a solid support (resin). nih.gov This physically separates the peptide chains, creating a "pseudo-dilution" effect that strongly favors intramolecular cyclization. nih.govrsc.org The cyclization can be performed on-resin before cleaving the final cyclic product.

Optimizing Reaction Conditions: The choice of coupling reagents and solvents can significantly influence the outcome. Reagents like PyBOP are often used to activate the carboxylic acid for rapid amide bond formation, minimizing the time available for intermolecular reactions. uni-kiel.de

Conformational Constraints: As mentioned, the incorporation of turn-inducing residues like D-Proline or the use of pseudoprolines helps to pre-organize the linear peptide into a cyclization-competent conformation, thereby increasing the effective molarity for the intramolecular reaction. nih.govuni-kiel.de

Table 1: Factors Influencing Cyclization Efficiency
FactorStrategy for Monomer FormationRationale
ConcentrationHigh dilution (1-5 mM) or pseudo-dilution (on-resin)Reduces probability of intermolecular reactions. mdpi.comnih.gov
Peptide SequenceInclusion of turn-inducing elements (e.g., D-Pro)Pre-organizes the peptide for intramolecular cyclization. nih.govnih.gov
Reaction KineticsUse of efficient coupling reagents (e.g., PyBOP, HATU)Promotes rapid intramolecular reaction over slower intermolecular reactions. nih.govuni-kiel.de

Post-Synthetic Modifications and Purification Techniques

The tryptophan residue in c[L-Phe-D-Pro-L-Phe-D-Trp] is susceptible to oxidation, which can occur during synthesis, purification, or storage. encyclopedia.pubnih.gov The indole ring of tryptophan can be oxidized by various reactive oxygen species, light, or trace metal ions. encyclopedia.pub Common oxidation products include N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), and oxindolylalanine (Oia). nih.govmdpi.com This oxidation can alter the peptide's conformation and biological activity. encyclopedia.pub

Stabilization Strategies:

N-methylation: Methylation of the indole nitrogen (N1) of the tryptophan residue can enhance the stability of the peptide. monash.edursc.org This modification can also improve properties like lipophilicity and membrane permeability. monash.edu Synthetically, N-methylation can be achieved using reagents like methyl iodide. monash.edu

Careful Handling: Minimizing exposure to light and using antioxidants can help prevent oxidation. encyclopedia.pub It has been noted that tryptophan-containing peptides may require careful storage to prevent degradation. mdpi.com

After synthesis and cleavage from the resin, the crude cyclic peptide is a mixture containing the desired product, deletion sequences, incompletely deprotected peptides, and any dimers or oligomers. High-Performance Liquid Chromatography (HPLC) is the primary method for both purification and purity assessment of c[L-Phe-D-Pro-L-Phe-D-Trp]. mdpi.comconceptlifesciences.com

Reversed-Phase HPLC (RP-HPLC): This is the most common technique used. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of acetonitrile (B52724) or methanol (B129727) in water with an additive like trifluoroacetic acid (TFA). mdpi.comnih.gov The components of the crude mixture are separated based on their hydrophobicity.

Purity Assessment: Analytical HPLC is used to determine the purity of the final product. mdpi.com The peptide is considered pure if it appears as a single peak, typically with a purity of >95%. conceptlifesciences.commdpi.com Mass spectrometry is used in conjunction with HPLC to confirm the identity of the purified peptide. mdpi.com

Isomer Separation: HPLC can also be used to separate diastereomers, which may be formed if any racemization occurs during synthesis. mdpi.com Chiral stationary phases can be employed for the analytical separation of stereoisomers. mdpi.commdpi.com

Table 2: Common Tryptophan Oxidation Products
Oxidation ProductAbbreviation
N-formylkynurenineNFK
KynurenineKyn
OxindolylalanineOia

Stereochemical Purity and Integrity Assurance

Maintaining the specific stereochemistry (L-Phe, D-Pro, L-Phe, D-Trp) is crucial for the biological activity of the target peptide. nih.gov Racemization, the conversion of an amino acid from one stereoisomer to its mirror image, can occur at several stages, particularly during peptide coupling and cyclization. conceptlifesciences.com

Strategies to Ensure Stereochemical Integrity:

Choice of Coupling Reagents: Some coupling reagents and additives are known to suppress racemization more effectively than others. nih.gov

Reaction Conditions: Careful control of temperature and reaction time is important, as prolonged exposure to basic conditions can promote epimerization. acs.org

Strategic Cyclization Site: Choosing a cyclization site that is less prone to racemization can be beneficial. For example, cyclizing at a glycine (B1666218) or proline residue can minimize this risk. acs.org

Analytical Verification: The stereochemical purity of the final peptide is often confirmed by chiral amino acid analysis. This involves hydrolyzing the peptide back to its constituent amino acids and then analyzing them using a chiral chromatography method to determine the ratio of D and L isomers for each amino acid. mdpi.com

The synthesis of stereoisomers of c[L-Phe-D-Pro-L-Phe-D-Trp] has been intentionally carried out to study how changes in the stereochemistry of the phenylalanine or tryptophan residues affect the peptide's opioid receptor activity. nih.gov This highlights the critical importance of stereochemical control in defining the compound's ultimate function.

Structural and Conformational Analysis of C L Phe D Pro L Phe D Trp

Detailed Analysis of Amino Acid Composition and Stereochemistry within the Macrocycle

The primary structure of this cyclic tetrapeptide consists of four amino acid residues: two L-Phenylalanine (L-Phe), one D-Proline (D-Pro), and one D-Tryptophan (D-Trp). The specific sequence is cyclo[L-Phe-D-Pro-L-Phe-D-Trp].

The amino acid composition and their respective stereochemistries are fundamental to the specific folding and final three-dimensional shape of the macrocycle. The presence of D-amino acids, in particular, is known to enhance stability against enzymatic degradation compared to peptides composed solely of L-amino acids.

Table 1: Amino Acid Composition and Stereochemistry of c[L-Phe-D-Pro-L-Phe-D-Trp]

ResidueNameAbbreviationStereochemistrySide Chain Characteristics
1PhenylalaninePheLAromatic, Hydrophobic
2ProlineProDCyclic, Rigid
3PhenylalaninePheLAromatic, Hydrophobic
4TryptophanTrpDAromatic, Hydrophobic

Conformational Features Imposed by Macrocyclization

The cyclization of the peptide backbone imposes significant conformational constraints, reducing the molecule's flexibility compared to its linear counterpart. mdpi.com This pre-organization of the structure can be favorable for binding to biological targets. rsc.org

Impact of Alternating L- and D-Configurations on Conformational Rigidity

The alternating sequence of L- and D-amino acids significantly contributes to the conformational rigidity of the macrocycle. rsc.org This stereochemical arrangement can lead to the formation of well-defined and stable secondary structures. rsc.orgresearchgate.net In cyclic peptides, this pattern helps to control the orientation of side chains and can lead to more predictable and rigid three-dimensional structures. This rigidity is a key factor in enhancing the binding affinity and specificity of the molecule for its biological targets. rsc.org

Spatial Orientation of Hydrophobic Side Chains for Molecular Recognition

The conformation of c[L-Phe-D-Pro-L-Phe-D-Trp] results in a specific spatial orientation of its hydrophobic side chains (the phenyl groups of Phe and the indole (B1671886) group of Trp). The defined structure, facilitated by the D-Proline-induced turn and the alternating stereochemistry, dictates how these bulky, nonpolar groups are presented on the molecular surface. This precise arrangement of hydrophobic residues is critical for molecular recognition, as these side chains often form key interactions with the binding pockets of target proteins, which are frequently hydrophobic in nature. nih.govpnas.org The orientation of these side chains is a primary determinant of the peptide's biological activity and selectivity. acs.org

Spectroscopic Elucidation of Three-Dimensional Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational states. acs.orgajol.info For cyclic peptides like c[L-Phe-D-Pro-L-Phe-D-Trp], various NMR experiments are employed to elucidate the solution-phase conformation.

Techniques such as 1H NMR, COSY (Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to determine proton-proton proximities. acs.org The observation of specific NOEs between backbone and side-chain protons provides distance constraints that are used in computational modeling to generate a family of structures consistent with the experimental data. researchgate.net For instance, NOEs between the alpha proton of one residue and the amide proton of the subsequent residue (dαN(i, i+1)) are indicative of the peptide backbone conformation.

The chemical shifts of the amide protons can also provide information about their involvement in intramolecular hydrogen bonds, which are crucial for stabilizing turn structures. nih.gov In many cyclic tetrapeptides, the presence of one or two intramolecular hydrogen bonds helps to maintain a rigid conformation. nih.gov

Table 2: Representative NMR Data Used in Conformational Analysis of Cyclic Tetrapeptides

NMR ParameterInformation ProvidedRelevance to c[L-Phe-D-Pro-L-Phe-D-Trp]
Chemical Shifts (¹H, ¹³C) Electronic environment of each nucleus.Deviations from random coil values can indicate secondary structure.
³J(HN,Hα) Coupling Constants Dihedral angle (φ) via the Karplus equation.Helps to define backbone torsion angles.
Nuclear Overhauser Effects (NOEs) Through-space proximity of protons (<5 Å).Provides key distance constraints for structure calculation. researchgate.net
Temperature Coefficients of Amide Protons Solvent exposure and hydrogen bonding.Identifies amide protons involved in intramolecular hydrogen bonds, stabilizing turns.

The detailed analysis of NMR data, in conjunction with molecular modeling, allows for the determination of the predominant solution-phase conformation of c[L-Phe-D-Pro-L-Phe-D-Trp], providing a structural basis for understanding its biological function. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution data on the solid-state conformation of molecules. For cyclic peptides like c[L-Phe-D-Pro-L-Phe-D-Trp], this technique is invaluable for determining the precise arrangement of atoms, bond lengths, bond angles, and torsional angles that define the peptide backbone and the orientation of its side chains.

While a specific crystal structure for c[L-Phe-D-Pro-L-Phe-D-Trp] is not detailed in the provided search results, the application of X-ray crystallography to similar cyclic dipeptides and tetrapeptides underscores its importance. grafiati.com For instance, studies on cis- and trans-diketopiperazines of N-methyl-phenylalanine with thia-pipecolic acids and thia-prolines have demonstrated the power of this technique in resolving solid-state structures. grafiati.com The crystallographic analysis of a broad series of tetrapeptides, many containing a Pro-Xaa sequence, has revealed a diversity of conformational states, including instances of multiple distinct conformers within the same unit cell (polymorphism). acs.org This highlights the conformational flexibility inherent in such peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. nih.govunits.it It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov For peptides, the characteristic CD spectra in the far-UV region (typically 180-260 nm) provide information about the presence of secondary structural elements like α-helices, β-sheets, β-turns, and random coils. units.it

The CD spectrum of a peptide is highly sensitive to its backbone conformation. For instance, a well-defined β-hairpin structure, which is common in cyclic peptides containing a D-Pro-L-Pro motif, typically shows a strong minimum around 215 nm and a positive signal at 190 nm. nih.gov In contrast, a random coil is characterized by a strong minimum near 198 nm. nih.gov For c[L-Phe-D-Pro-L-Phe-D-Trp], the presence of the D-Pro residue is expected to induce a β-turn, a feature that would be discernible in its CD spectrum.

Studies on related cyclic peptides have demonstrated the utility of CD spectroscopy. For example, the CD spectrum of a cyclic peptide containing a D-Pro-L-Pro motif was consistent with a mixture of random coil and β-strand components, with a negative band at 208 nm and a positive band at 190 nm. nih.gov The aromatic residues, Phenylalanine (Phe) and Tryptophan (Trp), also contribute to the CD spectrum in the near-UV region (250-340 nm), providing information about their local environment and the tertiary structure of the peptide. units.itmdpi.com

By analyzing the CD spectrum of c[L-Phe-D-Pro-L-Phe-D-Trp], researchers can gain insights into its predominant secondary structure in different solvent environments, which is crucial for understanding its conformational preferences and how they might relate to its biological function.

Computational and Theoretical Studies

Computational and theoretical methods provide a dynamic and detailed view of peptide structure and behavior, complementing experimental techniques like X-ray crystallography and CD spectroscopy.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ensemble Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For c[L-Phe-D-Pro-L-Phe-D-Trp], MD simulations can reveal the full range of conformations the peptide can adopt in solution, providing a conformational ensemble rather than a single static structure. nih.govresearchtrends.net These simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to observe how the peptide folds, unfolds, and fluctuates.

MD simulations have been used to study the conformational states of D-tryptophan-containing peptides, revealing the influence of D-amino acids on structural stability and dynamics. researchtrends.net In a study of a D-Trp containing peptide, MD simulations showed that the presence of the D-amino acid contributed to improved structural stability compared to its L-Trp counterpart. researchtrends.net For c[L-Phe-D-Pro-L-Phe-D-Trp], MD simulations would be instrumental in exploring the conformational landscape, identifying the most stable conformations, and understanding the transitions between them. This is particularly important for understanding how the peptide might adapt its shape to bind to a biological target.

The following table summarizes key aspects of MD simulations applied to peptide analysis:

FeatureDescriptionRelevance to c[L-Phe-D-Pro-L-Phe-D-Trp]
Conformational Sampling Explores the potential energy surface of the molecule to identify accessible conformations.Reveals the dynamic nature of the peptide backbone and side chains, and the different shapes it can adopt.
Solvent Effects Explicitly models the interactions between the peptide and solvent molecules (e.g., water).Provides a realistic representation of the peptide's behavior in a biological environment.
Thermodynamic Properties Can be used to calculate properties like free energy differences between conformations.Helps to determine the relative populations of different conformers at equilibrium.
Time-dependent Behavior Tracks the movement of atoms over time, from picoseconds to microseconds.Allows for the study of folding pathways and other dynamic processes.

Molecular Modeling Approaches for Predicting Bioactive Conformations and Receptor Interactions

Molecular modeling encompasses a range of computational techniques used to predict how a molecule like c[L-Phe-D-Pro-L-Phe-D-Trp] might bind to a biological receptor. grafiati.comnih.gov This is crucial for understanding its mechanism of action and for designing more potent and selective analogs. These approaches often use the conformational ensemble generated from MD simulations as a starting point.

Docking algorithms are a key tool in molecular modeling. They predict the preferred orientation of a ligand (the peptide) when bound to a receptor to form a stable complex. The scoring functions used in docking estimate the binding affinity. For c[L-Phe-D-Pro-L-Phe-D-Trp], which is known to interact with opioid receptors, molecular modeling can be used to predict its binding mode within the receptor's active site. nih.govnih.gov This involves identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and amino acid residues of the receptor.

Studies on analogs of c[L-Phe-D-Pro-L-Phe-D-Trp] have shown that stereochemistry plays a critical role in opioid receptor activity, and molecular modeling can help to rationalize these findings by revealing how different stereoisomers interact differently with the receptor. grafiati.comnih.gov

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure and Interaction Energies

Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of a molecule, which is essential for understanding its reactivity and interaction energies. weizmann.ac.il For c[L-Phe-D-Pro-L-Phe-D-Trp], QM methods can be used to calculate properties like partial charges on atoms, the energies of molecular orbitals, and the strength of non-covalent interactions, such as π-π stacking between the aromatic rings of the Phe and Trp residues. weizmann.ac.il

Due to their computational cost, QM calculations are often limited to smaller systems. To study a larger system like the peptide interacting with its receptor, a hybrid approach called QM/MM (Quantum Mechanics/Molecular Mechanics) is often employed. In QM/MM, the most critical part of the system, such as the peptide and the receptor's binding site, is treated with QM, while the rest of the protein and solvent are treated with the less computationally expensive MM force fields. This allows for an accurate description of the key interactions while keeping the calculation feasible. QM/MM calculations can provide detailed insights into the nature of the binding, including charge transfer and polarization effects, which are not captured by classical MM methods.

De Novo Computational Design Principles for Cyclic Peptides

De novo computational design aims to create new peptides with desired structures and functions from scratch. nih.govcsic.es The principles learned from studying naturally occurring cyclic peptides like c[L-Phe-D-Pro-L-Phe-D-Trp] are invaluable for this process. The inclusion of D-amino acids and proline residues to control conformation is a key design principle. researchgate.net

Computational methods like Rosetta and deep learning-based approaches like AlphaFold have revolutionized de novo peptide design. nih.govmdpi.com These methods can be used to:

Generate novel backbone structures: Algorithms can assemble fragments of known protein structures or use generative models to create entirely new cyclic peptide scaffolds. nih.govbiorxiv.org

Optimize sequences: Once a backbone is designed, computational methods can be used to find the optimal amino acid sequence that will fold into that structure and have the desired activity.

Predict binding affinity: The designed peptides can be computationally docked to their target receptor to predict their binding affinity and selectivity.

The knowledge gained from the structural and conformational analysis of c[L-Phe-D-Pro-L-Phe-D-Trp]—such as the role of the D-Pro-L-Phe turn and the spatial arrangement of the aromatic side chains—provides crucial constraints and validation points for de novo design algorithms aimed at creating new cyclic peptides with tailored biological activities.

Investigation of Biological Activity Mechanisms

Opioid Receptor Interaction Profiling

The interaction of c[L-Phe-D-pro-L-Phe-D-trp] with opioid receptors has been systematically evaluated using a variety of in vitro techniques. These assays have been crucial in elucidating the compound's binding affinities and its functional impact on receptor signaling.

The natural product, also known as CJ-15,208, demonstrates a primary interaction with the kappa opioid receptor (KOR). nih.gov It has been identified as a KOR antagonist. nih.gov The stereoisomer containing D-Trp, c[L-Phe-D-pro-L-Phe-D-Trp], also exhibits KOR antagonist activity. acs.org Both the L-Trp and D-Trp isomers show nanomolar affinity for the KOR. nih.gov An alanine (B10760859) scan has underscored the critical role of the Phenylalanine at position 3 (Phe³) and the Tryptophan at position 4 (Trp⁴) for this interaction. unibo.it

In addition to its effects on KOR, c[L-Phe-D-pro-L-Phe-D-trp] also displays a significant affinity for the mu opioid receptor (MOR). nih.govunibo.it This interaction is notable, as multifunctional ligands that engage both KOR and MOR are of considerable scientific interest. The natural L-Trp isomer exhibits robust antinociception that is mediated by both KOR and MOR. unibo.it Interestingly, while substitutions of D-amino acids for D-Trp in the analog c[L-Phe-D-pro-L-Phe-D-Trp] did not significantly alter or in one case increased KOR affinity, most of these substitutions led to an increase in MOR affinity. mdpi.com

The affinity of c[L-Phe-D-pro-L-Phe-D-trp] for the delta opioid receptor (DOR) is considerably lower than for KOR and MOR, with studies indicating micromolar affinity. mdpi.commdpi.com Generally, the stereoisomers of this compound exhibit negligible affinity for the DOR. mdpi.com However, specific modifications can introduce significant DOR antagonism. For instance, the substitution of Trp with 2'-naphthylalanine in an analog of CJ-15,208 resulted in notable DOR antagonist activity. mdpi.com

The binding affinities of c[L-Phe-D-pro-L-Phe-D-trp] and its analogs for the opioid receptors are determined using radioligand competition binding assays. mdpi.commdpi.com These experiments typically involve membranes from cells engineered to express specific opioid receptors, such as Chinese hamster ovary (CHO) cells. mdpi.com A radiolabeled ligand with known affinity for the receptor is used, and the ability of the test compound to displace this radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. From this, the inhibition constant (Ki) can be calculated, providing a measure of the compound's binding affinity. mdpi.com

Opioid Receptor Binding Affinities of c[L-Phe-D-pro-L-Phe-D-trp] (CJ-15,208) and its D-Trp Isomer

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)
c[L-Phe-D-pro-L-Phe-L-Trp] (CJ-15,208)472602600
c[L-Phe-D-pro-L-Phe-D-Trp]~47~260>1000

Data compiled from multiple research sources.

To determine whether a compound acts as an agonist or an antagonist at a receptor, functional assays such as the [³⁵S]GTPγS binding assay are employed. unibo.itmdpi.com This assay measures the activation of G-proteins, a key step in the signal transduction pathway following receptor activation by an agonist. An increase in [³⁵S]GTPγS binding indicates agonist activity. In the case of c[L-Phe-D-pro-L-Phe-D-trp] and its D-Trp isomer, these compounds were found to be dual KOR/MOR antagonists in the [³⁵S]GTPγS test, with the D-Trp isomer showing an IC₅₀ of 140 nM at the KOR. unibo.it These findings confirm their antagonistic properties at these receptors. unibo.it

Molecular Interactions at the Receptor Binding Site

The specific interactions between c[L-Phe-D-pro-L-Phe-D-trp] and the amino acid residues within the binding pockets of opioid receptors are crucial for its affinity and functional activity. While detailed crystallographic data of this specific compound bound to opioid receptors are not extensively available in the reviewed literature, molecular modeling and structure-activity relationship (SAR) studies provide valuable insights into these interactions.

Rational design and conformational analysis, including techniques like X-ray crystallography and NMR spectroscopy on related macrocyclic tetrapeptides, have been instrumental in understanding the structural basis of their activity. nih.gov For instance, molecular modeling has been used to predict which linear precursor peptides are more likely to successfully cyclize, a key step in the synthesis of these compounds. These studies have highlighted the importance of intramolecular hydrogen bonding in stabilizing a folded conformation that is favorable for cyclization. mdpi.com

Molecular Docking Studies Elucidating Ligand-Receptor Interactions

Molecular modeling and structure-activity relationship (SAR) studies have been instrumental in understanding how cyclic tetrapeptides like c[L-Phe-D-pro-L-Phe-D-trp] interact with their receptor targets. ku.edu While specific docking studies for this exact compound are not extensively detailed in public literature, studies on structurally similar cyclic opioid peptides provide significant insights. For instance, molecular modeling of related compounds at opioid receptors highlights the importance of a constrained conformation for receptor binding. nih.gov

Computational studies of other cyclic peptides at opioid receptors, such as the mu-opioid receptor (MOR), show that the ligand settles into a binding pocket where its aromatic residues are critical for affinity. acs.org For example, docking studies of the cyclopentapeptide c[D-Trp-Phe-Gly-Tyr-D-Pro] at the MOR predicted that the D-Trp indole (B1671886) ring inserts deeply into a hydrophobic cavity, an interaction stabilized by hydrogen bonds with key residues like Asp147. nih.gov Given the structural similarities and the established importance of the D-Trp residue in c[L-Phe-D-pro-L-Phe-D-trp], a comparable mode of interaction within the KOR binding site is plausible. nih.govencyclopedia.pub Both the L-Trp and D-Trp isomers of the parent compound CJ-15,208 show similar high affinity for KOR, suggesting that the aromatic residues play a fundamental role in anchoring the ligand to the receptor. nih.gov

Identification of Specific Binding Site Residues and Interaction Motifs (e.g., π-π Interactions with KOR Phenylalanine Residues)

The specific residues within the peptide structure are crucial for its interaction with the KOR. Alanine-scanning studies, where individual amino acids are replaced by alanine, have demonstrated that the phenylalanine (Phe) and tryptophan (Trp) residues are essential for high-affinity binding. encyclopedia.pubmdpi.com Replacing these aromatic residues leads to a significant loss in binding affinity, indicating they form key contacts with the receptor. encyclopedia.pubresearchgate.net The pharmacophoric sequence, or the essential part of the molecule for activity, is likely the Phe-D-Trp motif. encyclopedia.pub

The interactions are believed to involve the aromatic side chains of the peptide's Phe and Trp residues with hydrophobic pockets within the receptor. semanticscholar.org Molecular modeling of other opioid peptides at the MOR has identified π-π stacking interactions between the ligand's aromatic rings and aromatic residues within the receptor, such as Tyr148. acs.orgCurrent time information in Chatham County, US. This type of interaction, where the electron clouds of aromatic rings stack upon one another, is a key stabilizing force. While not explicitly detailed for c[L-Phe-D-pro-L-Phe-D-trp] at the KOR, the established importance of its aromatic residues strongly suggests that π-π interactions with corresponding aromatic residues in the KOR binding pocket are a critical component of its binding mechanism. encyclopedia.pubmdpi.com

Cellular Mechanism of Action Studies (Excluding clinical human trial data)

Beyond its receptor-binding profile, c[L-Phe-D-pro-L-Phe-D-trp] exhibits significant anti-cancer activity by modulating fundamental cellular processes. uniud.it

Impact on Cell Proliferation and Viability in Cancer Cell Lines (e.g., Prostate Cancer, Lung Adenocarcinoma)

The compound has been shown to effectively reduce cell proliferation in various prostate cancer (PC) cell lines. uniud.it Its cytotoxic effects have been quantified by determining the half-maximal inhibitory concentration (IC₅₀), with values ranging from 2.0 to 16 µM across multiple PC cell lines, including PC-3, LNCaP, DU145, 22Rv1, and C4-2 cells. uniud.it While extensive data on lung adenocarcinoma is not available for this specific compound, related cyclic peptides have shown activity against lung cancer cell lines, suggesting a broader potential for this class of molecules. mdpi.com

Induction of Apoptosis and Activation of Downstream Caspase Pathways

The reduction in cancer cell viability is, in part, due to the induction of apoptosis, or programmed cell death. uniud.it Treatment of PC-3 prostate cancer cells with c[L-Phe-D-pro-L-Phe-D-trp] leads to both early and late-stage apoptosis following a 48-hour treatment period. uniud.it This process is mediated through the activation of downstream caspase pathways, a family of proteases that execute the apoptotic program. uniud.itscience.gov

Regulation of Cell Cycle Progression (e.g., G2 Phase Arrest)

In addition to inducing apoptosis, c[L-Phe-D-pro-L-Phe-D-trp] regulates the cell cycle of cancer cells. uniud.it Specifically, it causes a significant growth arrest at the G2 phase in PC-3 cells. uniud.it This effect is observable after both 24 and 48 hours of treatment. uniud.it For instance, after 48 hours of treatment with a 10 µM concentration, the percentage of cells in the G2 phase increased to 58%, compared to just 5% in control cells. uniud.it This arrest prevents the cells from entering mitosis and proceeding with cell division. uniud.it

Modulation of Key Intracellular Proteins (e.g., c-Myc Protein Levels, PP2A Regulation)

A key molecular mechanism underlying the anti-cancer effects of c[L-Phe-D-pro-L-Phe-D-trp] is its ability to decrease the levels of the oncoprotein c-Myc. uniud.it The c-Myc protein is a critical regulator of cell growth and is often overexpressed in cancers. uniud.it The compound reduces c-Myc protein levels without altering its mRNA levels, indicating the effect occurs post-transcriptionally. uniud.it

This regulation is achieved by modulating the activity of Protein Phosphatase 2A (PP2A), an enzyme that plays a role in c-Myc stability. uniud.it The peptide reduces the levels of the phosphorylated (inactive) form of PP2A. uniud.it Active PP2A can dephosphorylate c-Myc, marking it for degradation. By decreasing the phosphorylation of PP2A, c[L-Phe-D-pro-L-Phe-D-trp] effectively promotes the degradation of c-Myc, leading to decreased cancer cell growth. uniud.it The sensitivity of cancer cells to the compound is directly linked to their c-Myc expression; down-regulating c-Myc in PC-3 cells made them less sensitive to the peptide's effects, while overexpressing c-Myc in other cells increased their sensitivity. uniud.it

Evaluation of Metabolic Stability in Biological Systems (e.g., Mouse Liver Microsomes)

The metabolic stability of c[L-Phe-D-pro-L-Phe-D-trp] and its analogs has been evaluated using mouse liver microsomes, a standard in vitro model for assessing hepatic metabolism. nih.govmdpi.commdpi.com Research indicates that while macrocyclic peptides are generally stable against proteases, they are susceptible to metabolism by microsomal enzymes. nih.govmdpi.com

Investigations revealed that c[L-Phe-D-pro-L-Phe-D-trp] is rapidly metabolized by mouse liver microsomes. nih.govmdpi.com The observed half-life for this compound and other analogs containing a D-amino acid at the fourth position was found to be in the range of 7 to 12 minutes. nih.govmdpi.com This rapid degradation contrasts sharply with the stability of its L-Trp stereoisomer, CJ-15,208 (c[L-Phe-D-pro-L-Phe-L-Trp]), which is significantly more resistant to metabolic breakdown. nih.govmdpi.com

Table 1: Metabolic Stability of c[L-Phe-D-pro-L-Phe-D-trp] and Related Analogs in Mouse Liver Microsomes
CompoundStereochemistry at Position 4Metabolic Half-Life (t½) in minutesReference
c[L-Phe-D-pro-L-Phe-D-trp]D-Tryptophan7–12 nih.govmdpi.com
Analog with D-amino acidD-Amino AcidRapidly Metabolized (7-12) nih.govmdpi.com
CJ-15,208 (c[L-Phe-D-pro-L-Phe-L-Trp])L-TryptophanMore Stable (>60) nih.govmdpi.com
Analog with L-amino acidL-Amino AcidMore Stable (28 to >60) nih.govmdpi.com

Identification of Metabolic Products and Pathways (e.g., P450 Enzyme Activity)

The metabolism of c[L-Phe-D-pro-L-Phe-D-trp] is primarily attributed to the activity of cytochrome P450 (P450) enzymes located in liver microsomes. nih.govmdpi.comnih.gov Experiments show that the degradation of the peptide is dependent on the presence of NADPH, a cofactor essential for P450 enzyme function, confirming the involvement of this enzyme superfamily. nih.gov While specific metabolic products of c[L-Phe-D-pro-L-Phe-D-trp] are not extensively detailed in the available literature, the known functions of P450 enzymes suggest that metabolic transformations likely involve reactions such as hydroxylation. rsc.orgfrontiersin.org P450 enzymes are known to catalyze the stereospecific β-hydroxylation of amino acid residues within complex peptide structures and can also form epoxides on aromatic side chains. rsc.orgfrontiersin.org The catabolism of the constituent amino acid, L-phenylalanine, can involve both phase 1 (e.g., hydration) and phase 2 (e.g., bioconjugation) reactions, suggesting potential complex metabolic pathways for the entire peptide. nih.gov

Correlation of Stereochemistry with Metabolic Resistance

A clear correlation exists between the stereochemistry of the amino acid at the tryptophan position and the metabolic stability of the peptide. nih.govmdpi.com The presence of a D-tryptophan residue in c[L-Phe-D-pro-L-Phe-D-trp] results in rapid metabolism. nih.govmdpi.comnih.gov Conversely, its diastereomer containing an L-tryptophan (CJ-15,208) is significantly more resistant to metabolic breakdown by mouse liver microsomes. nih.govmdpi.comnih.gov This finding is consistent across various analogs; those incorporating a D-amino acid at this position are metabolized much more quickly than their L-amino acid counterparts. nih.govmdpi.comnih.gov This suggests that the stereochemical configuration at this specific residue is a key factor governing the peptide's susceptibility to P450-mediated metabolism.

Mechanistic In Vivo Animal Model Studies (Excluding clinical human trial data)

In vivo studies in rodent models have been instrumental in elucidating the pharmacological profile of c[L-Phe-D-pro-L-Phe-D-trp], particularly its effects on nociception and behavior related to substance use disorders.

Antinociceptive Activity and Opioid Receptor Mediation in Rodents (e.g., Tail-Withdrawal Assay)

The antinociceptive (pain-relieving) properties of c[L-Phe-D-pro-L-Phe-D-trp] have been assessed using the 55°C warm-water tail-withdrawal assay in mice, a standard test for opioid-like analgesic effects. nih.govnih.govmdpi.com Unlike its L-Trp counterpart (CJ-15,208), which shows robust antinociception, c[L-Phe-D-pro-L-Phe-D-trp] exhibits only modest antinociceptive activity, and only at elevated doses. nih.govmdpi.com Its primary in vivo activity is characterized as kappa opioid receptor (KOR) antagonism. nih.govmdpi.com This contrasts with the mixed, multifunctional activity of the L-Trp isomer, which demonstrates potent antinociception mediated by both mu-opioid (MOR) and kappa-opioid (KOR) receptors. nih.govmdpi.com

Table 2: Summary of In Vivo Opioid Activity in Rodent Models
CompoundAntinociceptive Activity (Tail-Withdrawal Assay)Primary Opioid Receptor Activity ProfileReference
c[L-Phe-D-pro-L-Phe-D-trp]Modest antinociception at high dosesKOR Antagonism nih.govmdpi.com
CJ-15,208 (c[L-Phe-D-pro-L-Phe-L-Trp])Robust antinociceptionMixed MOR/KOR Agonism followed by KOR Antagonism nih.govmdpi.com

Modulation of Conditioned Place Preference (CPP) in Rodent Models (e.g., Stress-Induced Reinstatement)

The kappa opioid receptor system is known to play a significant role in the neurobiology of stress and addiction. ku.edu KOR antagonists have been shown to be effective in preventing the reinstatement of drug-seeking behaviors in animal models. ku.edu Consistent with its profile as a KOR antagonist, c[L-Phe-D-pro-L-Phe-D-trp] has been shown to prevent stress-induced reinstatement of extinguished cocaine-conditioned place preference (CPP) in rodents. nih.govmdpi.comku.edu This effect highlights its potential to modulate the neural circuits that mediate relapse to drug-seeking behavior triggered by stress. mdpi.comnih.gov

Furthermore, studies on related stereoisomers have explored their intrinsic rewarding or aversive properties using CPP assays. The isomer cyclo[Phe-d-Pro-d-Phe-d-Trp], which is closely related to the title compound, did not elicit either preference or aversion in a CPP assay, suggesting a neutral affective profile on its own. nih.govmdpi.com This is a desirable characteristic, as it implies a lower potential for abuse compared to compounds that produce place preference.

Investigation of Opioid Receptor Involvement using Knockout Mouse Models

To elucidate the specific opioid receptors mediating the in vivo effects of the cyclic tetrapeptide c[L-Phe-D-pro-L-Phe-D-trp], also known as [D-Trp]CJ-15,208, researchers have utilized genetically modified mouse models lacking specific opioid receptors. nih.govmdpi.com These studies are crucial for understanding the compound's mechanism of action at a molecular level. The primary method involves comparing the compound's effects, such as antinociception, in wild-type mice versus knockout (KO) mice that are deficient in either the mu-opioid receptor (MOR) or the kappa-opioid receptor (KOR). nih.gov

Research has shown that the stereoisomer c[L-Phe-D-pro-L-Phe-D-trp] exhibits modest antinociception, in contrast to its L-Trp counterpart, CJ-15,208, which produces robust antinociception. mdpi.comnih.gov Studies using knockout mice have been instrumental in dissecting the receptor contributions to the observed effects of this D-Trp isomer and its analogs. nih.govmdpi.com While the parent L-Trp compound, CJ-15,208, shows antinociception mediated by both MOR and KOR, the D-Trp isomer primarily demonstrates KOR antagonism with only slight antinociceptive activity at higher concentrations. mdpi.comnih.gov

In studies evaluating analogs of CJ-15,208 and [D-Trp]CJ-15,208, the involvement of MOR and KOR in their antinociceptive activity was assessed in receptor knockout mice. nih.gov For instance, the antinociceptive activity of certain analogs was tested in both wild-type C57BL/6J mice and in MOR-KO and KOR-KO mice to determine the necessity of each receptor for the compound's function. nih.govmdpi.com This comparative approach allows for the direct attribution of biological activity to a specific receptor pathway. While detailed knockout data for many analogs exist, the focus for c[L-Phe-D-pro-L-Phe-D-trp] has often been on its antagonist properties, with studies noting it primarily exhibits KOR antagonism. mdpi.comnih.gov The modest antinociception observed with [D-Trp]CJ-15,208 involves minimal (20–30%) activity. nih.gov

Table 1: Opioid Receptor Involvement in the Activity of c[L-Phe-D-pro-L-Phe-D-trp] Analogs in Knockout Mouse Models

Compound/AnalogMouse ModelObserved EffectReceptor InvolvementReference
Analogs of [D-Trp]CJ-15,208MOR-KO MiceAssessment of antinociceptionMu-Opioid Receptor (MOR) nih.gov
Analogs of [D-Trp]CJ-15,208KOR-KO MiceAssessment of antinociceptionKappa-Opioid Receptor (KOR) nih.gov
[D-Trp]CJ-15,208Wild-Type MiceModest antinociceptionPrimarily KOR antagonism nih.govmdpi.com

Structure Activity Relationship Sar Studies and Analogue Design

Influence of Amino Acid Stereochemistry on Activity Profile

The spatial arrangement of amino acid residues within c[L-Phe-D-Pro-L-Phe-D-Trp] is a key determinant of its interaction with opioid receptors. Altering the stereochemistry at specific positions can dramatically shift the compound's affinity and functional activity, highlighting the conformational sensitivity of the opioid receptors.

Comparative Analysis of L- and D-Amino Acid Configurations (e.g., D-Trp vs. L-Trp Isomers)

The stereochemistry of the tryptophan (Trp) residue significantly influences the opioid activity profile of the parent compound, CJ-15,208 (c[L-Phe-D-Pro-L-Phe-L-Trp]). While both the L-Trp and D-Trp isomers exhibit similar in vitro affinity and antagonism at the kappa-opioid receptor (KOR), their in vivo effects are markedly different. acs.org The D-Trp isomer, c[L-Phe-D-Pro-L-Phe-D-Trp], primarily acts as a KOR antagonist with only modest antinociceptive effects at higher doses. nih.govmdpi.com In contrast, the L-Trp containing parent compound, CJ-15,208, displays a mixed, multifunctional activity profile, with significant antinociception mediated by both KOR and mu-opioid receptors (MOR), followed by a period of KOR-selective antagonism. nih.govmdpi.com

Both isomers demonstrate the ability to be orally active, which is a significant characteristic for peptide-based therapeutic leads. nih.gov The D-Trp isomer, in particular, has been noted for its short-acting KOR antagonism. acs.org

Opioid Receptor Affinities of Trp Stereoisomers
CompoundKOR Ki (nM ± SEM)MOR Ki (nM ± SEM)Selectivity (MOR Ki / KOR Ki)
c[L-Phe-D-Pro-L-Phe-L-Trp] (CJ-15,208)27.4 ± 4.6451 ± 11416.5
c[L-Phe-D-Pro-L-Phe-D-Trp] ([D-Trp4]CJ-15,208)21.8 ± 4.8259 ± 2912

Rational Design of Analogs via Amino Acid Substitutions

Building upon the understanding of stereochemical importance, the rational design of analogs through amino acid substitutions offers a pathway to fine-tune the pharmacological properties of c[L-Phe-D-Pro-L-Phe-D-Trp].

Incorporation of Non-Natural Amino Acids to Modulate Specificity or Stability

The incorporation of non-natural amino acids is a powerful strategy to enhance the stability and fine-tune the biological activity of cyclic peptides. These modifications can improve resistance to proteolytic degradation and introduce novel side-chain functionalities that can lead to altered receptor interactions. For cyclic tetrapeptides, the introduction of non-natural amino acids such as β-homo amino acids has been shown to improve pharmacological properties, including bioactivity and stability. nih.gov

While specific data on the incorporation of a wide range of non-natural amino acids into the c[L-Phe-D-Pro-L-Phe-D-Trp] scaffold is limited in the provided context, the principle is well-established in peptide chemistry. Such modifications can lead to peptides with increased in vivo half-life, improved lipophilicity, and altered receptor selectivity and potency. nih.gov The use of non-natural amino acids can significantly improve the stability and receptor binding affinity of peptidomimetics. researchgate.net

Relationship Between Cyclization Methodologies and Resultant Biological Profiles

The synthesis of cyclic tetrapeptides (CTPs) like c[L-Phe-D-Pro-L-Phe-D-Trp] is notoriously challenging due to significant ring strain. emorychem.science The selection of a cyclization methodology is a critical determinant of the synthetic success and can influence the conformational purity and, consequently, the biological profile of the final product. acs.org Key strategic decisions in the synthesis that impact the outcome include the choice between solution-phase and solid-phase cyclization, the selection of the ring disconnection point, and the optimization of reaction conditions. acs.org

Solid-Phase vs. Solution-Phase Cyclization: Cyclization can be performed with the peptide still attached to a solid support (on-resin) or after cleavage into a solution. On-resin cyclization is often preferred as the solid support provides a "pseudo-dilution" effect, which favors intramolecular cyclization and minimizes the formation of intermolecular side products like dimers and oligomers. nih.govbiotage.com Solution-phase cyclization, conversely, requires operating at very high dilutions to achieve similar results, which can slow down reaction rates. emorychem.science The choice of strategy can impact the purity of the crude product, with on-resin methods generally resulting in fewer side products and simpler purification. nih.gov

Impact of Cyclization Point and Precursor Conformation: The success of macrocyclization heavily depends on the linear precursor adopting a conformation that brings the N- and C-termini into proximity. acs.org The strategic selection of the bond to be formed during the cyclization step (retrosynthetic ring dissection) is crucial. acs.org Different linear precursors of the same cyclic peptide can have vastly different propensities to cyclize. Factors such as the steric bulk of the amino acids at the termini and the presence of "turn-inducing" residues like D-Proline influence the precursor's conformational equilibrium. For c[L-Phe-D-Pro-L-Phe-D-Trp], the D-Pro residue helps to pre-organize the peptide backbone into a turn structure conducive to cyclization.

Reaction Conditions: The choice of coupling reagents, solvents, and temperature also plays a significant role. acs.org High-efficiency coupling reagents are required to overcome the activation energy barrier for forming the strained 12-membered ring of a tetrapeptide. emorychem.science While specific comparative data for c[L-Phe-D-Pro-L-Phe-D-Trp] is not extensively detailed in the literature, the principles of peptide chemistry suggest that variations in these synthetic methodologies could lead to differences in the ratio of conformers or the presence of impurities, thereby altering the observed biological activity profile.

Methodology / FactorDescriptionPotential Impact on c[L-Phe-D-Pro-L-Phe-D-Trp] Profile
On-Resin CyclizationThe linear peptide is cyclized while attached to the solid-phase resin. nih.govFavors intramolecular cyclization due to pseudo-dilution, potentially leading to higher purity and yield of the desired monomeric cyclic peptide. nih.govbiotage.com
Solution-Phase CyclizationThe linear peptide is cleaved from the resin and then cyclized in a dilute solution.Higher risk of dimerization and oligomerization if concentration is not strictly controlled. emorychem.science May be necessary for precursors that are incompatible with on-resin conditions.
Cyclization Point SelectionChoosing which amide bond in the ring is formed last by designing the linear precursor accordingly. acs.orgAffects the conformational bias of the linear precursor; an optimal choice can significantly increase cyclization efficiency by favoring a near-attack conformation. acs.org
Coupling Reagents & ConditionsSelection of reagents (e.g., BOP, HBTU), solvents, and temperature for the cyclization step. acs.orgpherobase.comInfluences reaction rate and the extent of side reactions like racemization. Optimized conditions are essential for successfully forming the highly strained ring system. acs.org

Design Principles for Developing Analogs with Targeted Receptor Selectivity or Mechanistic Effects

The design of analogs of c[L-Phe-D-Pro-L-Phe-D-Trp] and its isomers has been a fertile ground for exploring targeted opioid receptor activity. The parent compound and its close diastereomer, CJ-15,208 (which contains L-Trp instead of D-Trp), are known to interact with opioid receptors, particularly the kappa opioid receptor (KOR). nih.govacs.org Research has focused on modifying the peptide's structure to alter its affinity and efficacy at the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.

Side-Chain Modification for Receptor Selectivity: A key strategy for achieving targeted receptor selectivity involves the substitution of key amino acid side chains. The Tryptophan residue, in particular, has been a focal point for modification in analogs of the closely related compound CJ-15,208. nih.gov

Achieving DOR Antagonism: Substitution of the L-Trp in CJ-15,208 with L-2'-naphthylalanine (L-Nal(2')) was found to eliminate KOR antagonism while introducing significant DOR antagonism. This demonstrates that modifications to the aromatic side chain can completely switch the receptor selectivity profile. nih.gov

Modulating KOR and MOR Affinity: Substitutions of D-Trp with other D-amino acids were generally well-tolerated at the KOR. Conversely, substituting L-Trp with other L-amino acids often decreased KOR affinity. nih.gov Notably, most substitutions tended to increase affinity for the MOR, highlighting a principle where specific side-chain modifications can be used to dial in or out activity at different opioid receptor subtypes. nih.gov For example, substituting D-Trp with D-benzothienylalanine (D-Bta) increased KOR affinity five-fold and enhanced selectivity for KOR over MOR. nih.gov

These studies illustrate that the pharmacophore of this cyclic tetrapeptide can be fine-tuned. By systematically altering the stereochemistry and the steric and electronic properties of the amino acid side chains, analogs can be designed with highly specific profiles, such as selective DOR antagonists or compounds with mixed MOR/KOR affinities. nih.govnih.gov

Parent CompoundAnalog (Substitution at Position 4)Design PrincipleResultant Effect on Opioid Receptor Profile
CJ-15,208 (c[L-Phe-D-Pro-L-Phe-L-Trp])c[L-Phe-D-Pro-L-Phe-L-Nal(2')]Side-chain aromatic system modificationKOR antagonism is lost; significant DOR antagonism is introduced. nih.gov
[D-Trp]CJ-15,208 (c[L-Phe-D-Pro-L-Phe-D-Trp])c[L-Phe-D-Pro-L-Phe-D-Bta]Side-chain aromatic system modificationKOR affinity increases ~5-fold; selectivity for KOR over MOR is enhanced. nih.gov
CJ-15,208 (c[L-Phe-D-Pro-L-Phe-L-Trp])Generic L-amino acid substitutionsSide-chain modificationGenerally leads to a decrease in KOR affinity but an increase in MOR affinity. nih.gov
[D-Trp]CJ-15,208 (c[L-Phe-D-Pro-L-Phe-D-Trp])Generic D-amino acid substitutionsStereochemistry & side-chain modificationKOR affinity is generally maintained or increased. nih.gov

Advanced Research Directions and Methodological Innovations in the Study of C L Phe D Pro L Phe D Trp

The cyclic tetrapeptide (CTP) c[L-Phe-D-Pro-L-Phe-D-Trp] represents a fascinating and complex molecular scaffold. Its unique structure, characterized by an alternating sequence of L- and D-amino acids, imparts significant conformational rigidity and metabolic stability, making it an attractive subject for advanced research. researchgate.netnih.gov The exploration of this compound and its analogs is pushing the boundaries of peptide science, from computational design to materials science and systems-level biological analysis.

Q & A

Q. How can researchers address peer-review critiques about insufficient structural evidence for c[L-Phe-D-pro-L-Phe-D-trp]?

  • Methodological Answer :
  • Perform additional characterization (e.g., X-ray crystallography or cryo-EM for large complexes).
  • Compare NOESY-derived structures with computational models.
  • Cite precedents from similar cyclic peptides (e.g., somatostatin analogs) to justify methodological choices .

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